Dichloro(ethylenediamine)platinum(II)

Catalog No.
S1507212
CAS No.
14096-51-6
M.F
C2H8Cl2N2Pt
M. Wt
326.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(ethylenediamine)platinum(II)

CAS Number

14096-51-6

Product Name

Dichloro(ethylenediamine)platinum(II)

IUPAC Name

dichloroplatinum;ethane-1,2-diamine

Molecular Formula

C2H8Cl2N2Pt

Molecular Weight

326.1 g/mol

InChI

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2

InChI Key

LMABILRJNNFCPG-UHFFFAOYSA-L

SMILES

C(CN)N.Cl[Pt]Cl

Canonical SMILES

C(CN)N.[Cl-].[Cl-].[Pt+2]

Understanding the Mechanism of Action

  • DNA Binding: Research has focused on understanding how cisplatin interacts with DNA. Studies using radiolabeled cisplatin analogues have shown that the drug primarily forms intrastrand cross-links, particularly with guanine residues, disrupting DNA replication and causing cell death [].
  • Cellular Uptake and Resistance: Research also investigates how cisplatin enters and leaves cells, with studies exploring the role of specific transporters and the development of resistance mechanisms in cancer cells [].

Development of New Platinum-Based Drugs

  • Structure-Activity Relationships: Researchers are exploring how modifying the structure of cisplatin can affect its efficacy and reduce side effects. This involves studying the relationship between the chemical structure and the drug's interaction with DNA and other cellular targets [].
  • Targeted Delivery: Research is ongoing to develop new platinum-based drugs that can be delivered specifically to cancer cells, minimizing damage to healthy tissues. This involves attaching targeting moieties to the drug that recognize specific markers on cancer cells [].

Preclinical Testing of New Drugs

  • In vitro Studies: Cisplatin and new platinum-based drugs are tested in cell lines to evaluate their cytotoxicity (ability to kill cancer cells) and other potential mechanisms of action [].
  • In vivo Studies: Once promising results are obtained in vitro, new drugs are tested in animal models to assess their efficacy and safety before moving to clinical trials [].

Dichloro(ethylenediamine)platinum(II) is an organometallic compound with the formula C2H8Cl2N2Pt\text{C}_2\text{H}_8\text{Cl}_2\text{N}_2\text{Pt}. It consists of a platinum center coordinated to two chloride ions and one ethylenediamine ligand. This compound is notable for its role in coordination chemistry and its potential applications in medicinal chemistry, particularly as an anticancer agent. The platinum center exhibits a square planar geometry, typical of many platinum(II) complexes, which contributes to its reactivity and biological activity.

Dichloro(ethylenediamine)platinum(II) is a prodrug, meaning it requires activation within the body to exert its cytotoxic effects. It is believed to work by forming covalent adducts with DNA, particularly guanine nucleotides. This disrupts DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.

Case Study:

A study published in Nature Reviews Cancer showed that cisplatin treatment can induce DNA damage and cell cycle arrest in various cancer cell lines, ultimately leading to cell death.

Dichloro(ethylenediamine)platinum(II) is a hazardous compound and should be handled with care. It is classified as a suspected carcinogen and can cause respiratory irritation, skin and eye burns.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
, including:

  • Substitution Reactions: The compound can participate in substitution reactions where the chloride ligands are replaced by other nucleophiles. These reactions have been studied extensively to understand the kinetics and mechanisms involved, often analyzed using spectrophotometric techniques .
  • Hydrolysis: Hydrolysis of dichloro(ethylenediamine)platinum(II) leads to the formation of aquated complexes. The kinetics of this process can follow pseudo-first-order kinetics, influenced by factors such as pH and temperature .
  • Photo

Dichloro(ethylenediamine)platinum(II) exhibits significant biological activity, particularly in the context of cancer treatment. It is structurally related to cisplatin, a well-known chemotherapeutic agent. The compound has shown promise in:

  • Antitumor Activity: Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, similar to cisplatin but with differences in efficacy and side effects .
  • Mechanisms of Action: The biological mechanisms involve DNA binding, leading to cross-linking that disrupts DNA replication and transcription processes.

The synthesis of dichloro(ethylenediamine)platinum(II) typically involves:

  • Reaction of Platinum(II) Chloride: Platinum(II) chloride is reacted with ethylenediamine in a suitable solvent, often under reflux conditions.
  • Isolation and Purification: The product is isolated through crystallization or precipitation methods followed by purification techniques such as recrystallization or chromatography.

This method allows for the formation of high-purity dichloro(ethylenediamine)platinum(II), suitable for further studies and applications.

Dichloro(ethylenediamine)platinum(II) finds applications in various fields:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a subject of research in developing new chemotherapy drugs.
  • Catalysis: The compound serves as a catalyst in organic reactions, particularly in hydrosilylation processes under heterogeneous conditions .
  • Material Science: It is explored for use in developing advanced materials due to its unique coordination properties.

Interaction studies are crucial for understanding how dichloro(ethylenediamine)platinum(II) interacts with biological systems:

  • Protein Binding Studies: Investigations into how the compound binds to proteins can provide insights into its mechanism of action and potential side effects.
  • Cellular Uptake Studies: Understanding how the compound enters cells helps elucidate its biological activity and therapeutic potential.

These studies contribute to optimizing its use in clinical settings and enhancing its efficacy while minimizing toxicity.

Dichloro(ethylenediamine)platinum(II) shares similarities with several other platinum-based compounds. Here are some notable examples:

Compound NameFormulaUnique Features
CisplatinC6H12Cl2N2Pt\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_2\text{Pt}Widely used anticancer drug; contains ammine ligands.
CarboplatinC6H10Cl2N2Pt\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_2\text{Pt}Less toxic than cisplatin; used for ovarian cancer treatment.
OxaliplatinC18H24Cl2N4O4Pt\text{C}_{18}\text{H}_{24}\text{Cl}_2\text{N}_4\text{O}_4\text{Pt}Third-generation platinum drug; effective against colorectal cancer.

Uniqueness

Dichloro(ethylenediamine)platinum(II) is unique due to its specific ligand configuration (ethylenediamine vs. ammine ligands), which influences its reactivity and biological properties compared to other platinum compounds. Its distinct substitution patterns and potential for photochemical activation also set it apart from similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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